2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
Overview
Description
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the bromination of 3,4-dimethoxyacetophenone. This reaction can be carried out using bromine or brominating agents such as sodium bromide or magnesium bromide in the presence of a suitable solvent like dichloromethane or ether . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)propan-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity . The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
Uniqueness
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFMYKGEATZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-05-8 | |
Record name | 1835-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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